N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the generated HCl . The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction pathway.
Scientific Research Applications
N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethoxazole: Widely used antibiotic with a similar sulfonamide structure.
Uniqueness
N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other sulfonamides. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-6-19-25(21,22)18-12-17(14(3)11-15(18)4)20(5)26(23,24)16-9-7-13(2)8-10-16/h7-12,19H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAQDTJRFKRCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.